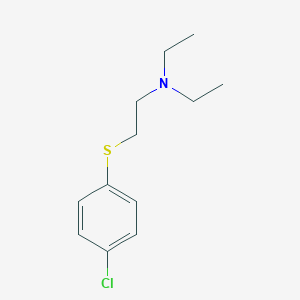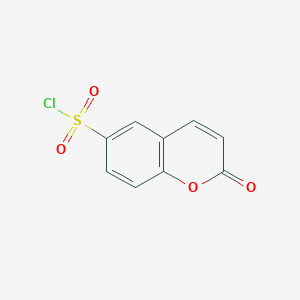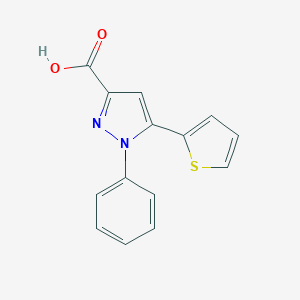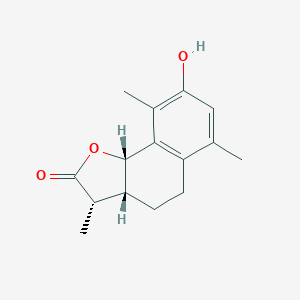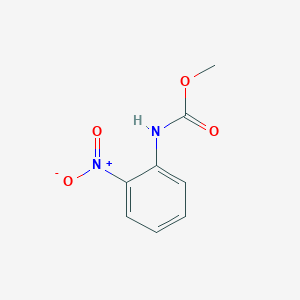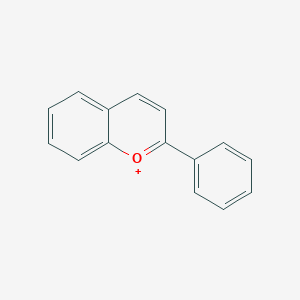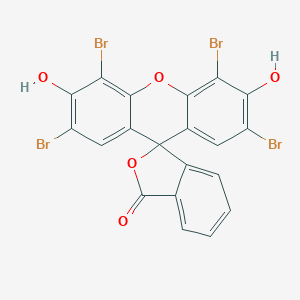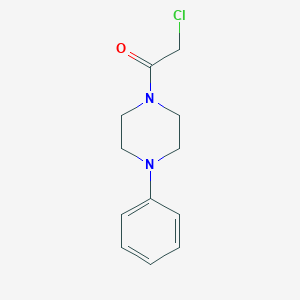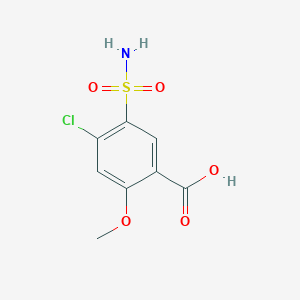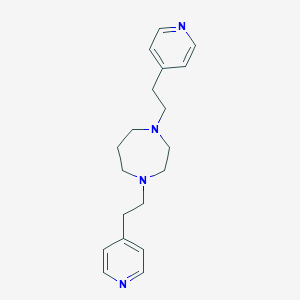![molecular formula C19H21ClN4O2S B080349 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile CAS No. 12223-30-2](/img/structure/B80349.png)
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of azo dyes, which are widely used in various industries, including textiles, food, and cosmetics. However, recent research has shown that this compound has unique properties that make it a promising candidate for developing new drugs.
Mechanism Of Action
The mechanism of action of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile is not fully understood. However, it is believed that this compound interacts with specific enzymes and receptors in the body, leading to various biochemical and physiological effects.
Biochemical And Physiological Effects
Studies have shown that 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile has several biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile in lab experiments is its unique structure, which allows researchers to study its interactions with specific enzymes and receptors in the body. However, one of the main limitations of using this compound is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile. One possible direction is to investigate its potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Another possible direction is to study its interactions with specific enzymes and receptors in more detail, which could lead to the development of more effective drugs. Finally, researchers could investigate the potential use of this compound in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes.
Synthesis Methods
The synthesis of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile involves several steps. The starting material is 4-(methylsulfonyl)aniline, which is reacted with ethyl 2-chloroacetoacetate to form the intermediate product. The intermediate is then reacted with 2-chloro-3-methyl-4-nitroaniline to form the azo compound. Finally, the azo compound is reduced to the target compound using sodium borohydride.
Scientific Research Applications
The unique structure of 3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile makes it a promising candidate for developing new drugs. Several research studies have investigated the potential applications of this compound in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
12223-30-2 |
|---|---|
Product Name |
3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile |
Molecular Formula |
C19H21ClN4O2S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-[2-chloro-N-ethyl-3-methyl-4-[(4-methylsulfonylphenyl)diazenyl]anilino]propanenitrile |
InChI |
InChI=1S/C19H21ClN4O2S/c1-4-24(13-5-12-21)18-11-10-17(14(2)19(18)20)23-22-15-6-8-16(9-7-15)27(3,25)26/h6-11H,4-5,13H2,1-3H3 |
InChI Key |
AEKPJOFWOXYCQJ-UHFFFAOYSA-N |
SMILES |
CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl |
Canonical SMILES |
CCN(CCC#N)C1=C(C(=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C)C)Cl |
Other CAS RN |
12223-30-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



